5-methyl-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
IUPAC Name |
5-methyl-4-[(4-phenoxyphenyl)iminomethyl]-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-16(17(21)20-19-12)11-18-13-7-9-15(10-8-13)22-14-5-3-2-4-6-14/h2-11H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZALJCHJQZGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C=NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Framework for Pyrazolone Derivatives
Pyrazolones are typically synthesized via cyclocondensation of β-keto esters or diketones with hydrazines. For the target compound, the 5-methylpyrazol-3-one core undergoes subsequent condensation with 4-phenoxyaniline to install the methylene-aniline bridge. Key steps include:
- Core Formation : Cyclization of ethyl acetoacetate with hydrazine hydrate under acidic conditions yields 5-methyl-2,4-dihydro-3H-pyrazol-3-one.
- Knoevenagel Condensation : Reaction of the pyrazolone with 4-phenoxyaniline in the presence of a dehydrating agent (e.g., acetic acid or piperidine) forms the methylene linkage.
Catalytic Coupling and Solvent Optimization
Patent US8309718B2 highlights solvent systems and catalysts for analogous pyrazolyl-aniline couplings. For instance:
- Solvent Choice : Acetonitrile, toluene, or dichloromethane are preferred for their ability to dissolve both polar and non-polar intermediates.
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) accelerate imine formation. In one example, a 78% yield was achieved using acetonitrile and catalytic piperidine at 80°C for 12 hours.
The table below compares reaction conditions from analogous syntheses:
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetonitrile | Piperidine | 80 | 12 | 78 |
| Toluene | ZnCl₂ | 110 | 8 | 65 |
| DCM | Triethylamine | 40 | 24 | 60 |
Functionalization of the Aniline Moiety
The 4-phenoxyaniline component is synthesized via Ullmann coupling of phenol with 4-nitroaniline followed by reduction. Key parameters include:
- Phenolation : Reaction of 4-nitroaniline with iodobenzene in the presence of CuI/1,10-phenanthroline yields 4-phenoxynitrobenzene.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, achieving >90% purity.
Purification and Characterization
Post-condensation, the crude product is purified via:
- Recrystallization : Ethanol/water mixtures (3:1) remove unreacted aniline.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) isolates the target compound (>95% purity).
Spectroscopic data aligns with reported pyrazolone derivatives:
- ¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, NH), 8.3 (s, 1H, CH=N), 7.4–6.9 (m, 9H, aromatic), 2.3 (s, 3H, CH₃).
- IR (cm⁻¹) : 1665 (C=O), 1590 (C=N).
Scalability and Industrial Feasibility
While the compound is discontinued commercially, scale-up protocols from patent US8309718B2 suggest:
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents into the compound, altering its chemical behavior.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Scientific Research Applications
5-methyl-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity, making it useful in studying biochemical pathways.
Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolone derivatives exhibit structural diversity based on substituents at positions 2, 4, and 3. Below is a comparative analysis of the target compound with key analogues:
Table 1: Structural and Functional Comparison of Selected Pyrazolone Derivatives
Key Insights :
Substituent Effects on Bioactivity: The target compound’s 4-phenoxyanilino group may enhance binding to biological targets (e.g., enzymes or receptors) compared to simpler phenyl or benzylidene substituents (TSE-4, ). Analogues with electron-withdrawing groups (e.g., nitro in ) show anti-inflammatory activity, suggesting the phenoxy group’s electron-donating nature could modulate similar pathways .
Photophysical Properties: Pyrazolones with extended conjugation (e.g., naphthylimino in Zn-1 or methoxybenzylidene in ) exhibit luminescence due to delocalized π-electrons. The target compound’s phenoxyanilino group may similarly enable applications in optoelectronics or sensor design.
Synthetic Flexibility: The target compound can be synthesized using green catalysts (e.g., diethanolamine in ethanol ), contrasting with chalcone-based routes requiring piperidine ( ). This aligns with trends toward eco-friendly methodologies.
Thermal and Chemical Stability :
- Zinc complexes of pyrazolones (e.g., Zn-1 ) show high thermal stability (>300°C), suggesting the target compound’s robustness in material applications. Derivatives with acetyl groups ( ) exhibit lower melting points (~160°C), indicating substituent-dependent phase behavior.
Q & A
Basic: What are the standard synthetic routes for preparing 5-methyl-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one?
Methodological Answer:
The compound is typically synthesized via a condensation reaction between 5-methyl-2,4-dihydro-3H-pyrazol-3-one and 4-phenoxyaniline derivatives. A general protocol involves:
- Reagents : Anhydrous sodium acetate (as a base), glacial acetic acid (solvent/catalyst), and the aldehyde or amine derivative of 4-phenoxyaniline.
- Conditions : Reflux at 80–100°C for 4–6 hours under inert atmosphere to prevent oxidation.
- Workup : The product is precipitated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization (e.g., methanol/acetic acid mixture) .
Key Considerations : - Regioselectivity : The position of the methylene group and substituents depends on the electronic effects of the phenoxy group.
- Yield Optimization : Adjusting stoichiometric ratios (e.g., aldehyde:pyrazolone) and reaction time can improve yields to ~60–75% .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the phenoxy group (δ 6.8–7.5 ppm for aromatic protons) and the methylene bridge (δ 8.1–8.3 ppm for imine protons) .
- X-ray Crystallography : Resolves stereochemistry (Z/E configuration) of the methylene group and hydrogen-bonding networks, critical for understanding solid-state reactivity .
- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 350–360) .
Basic: What are the reported biological activities of this compound and related analogs?
Methodological Answer:
Pyrazolone derivatives exhibit diverse bioactivities:
| Activity | Mechanistic Insight | Evidence Source |
|---|---|---|
| Anti-inflammatory | Inhibition of COX-2 via π-π stacking with aromatic residues | |
| Anticancer | Pro-apoptotic effects via Bcl-2/Bax pathway modulation | |
| Antimicrobial | Disruption of bacterial cell membrane integrity | |
| Experimental Validation : |
- In vitro assays : Use MTT (cytotoxicity) and ELISA (COX-2 inhibition) with IC₅₀ values typically in the µM range .
Advanced: How can researchers resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
Contradictions often arise from subtle structural variations. A systematic approach includes:
Structure-Activity Relationship (SAR) Studies :
- Modify substituents (e.g., replacing phenoxy with methoxy) and compare bioactivity trends .
- Use computational tools (e.g., molecular docking) to predict binding affinities to targets like COX-2 or Bcl-2 .
Data Normalization :
- Control for assay conditions (e.g., cell line variability, serum concentration) that may skew IC₅₀ values .
Meta-Analysis :
- Compare data from analogs like 5-fluoroindole derivatives (anti-inflammatory) and isobutoxy-substituted pyrazolones (antioxidant) to identify conserved pharmacophores .
Advanced: What strategies optimize regioselectivity in the synthesis of substituted pyrazolone derivatives?
Methodological Answer:
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the aniline ring favor formation of the (Z)-isomer due to stabilized imine intermediates .
- Steric Effects : Bulky substituents (e.g., 3,4-dimethoxyphenyl) direct reaction pathways to avoid steric clashes, as shown in X-ray data .
- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to polarize carbonyl groups, enhancing nucleophilic attack at specific positions .
Case Study : - Replacing 4-phenoxyaniline with 4-methoxyaniline increases yield by 15% due to improved solubility in acetic acid .
Advanced: How can computational methods enhance mechanistic understanding of this compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT) :
- Calculates transition-state energies for key reactions (e.g., imine formation) to predict kinetic vs. thermodynamic product dominance .
- Molecular Dynamics (MD) :
- Simulates interactions with biological targets (e.g., COX-2) to identify critical binding residues for mutagenesis studies .
- QSAR Models :
- Correlate substituent Hammett constants (σ) with bioactivity to guide rational design .
Advanced: What experimental approaches address challenges in crystallizing this compound for structural analysis?
Methodological Answer:
- Solvent Screening : Use mixed solvents (e.g., DMF/EtOH) to improve crystal growth, as demonstrated for similar pyrazolones .
- Temperature Gradients : Slow cooling from 60°C to 4°C promotes ordered lattice formation .
- Additives : Introduce trace acetic acid to stabilize hydrogen-bonding networks observed in X-ray structures .
Advanced: How do reaction conditions influence by-product formation in large-scale synthesis?
Methodological Answer:
- By-Products :
- Oxidation of the methylene bridge to carbonyl groups under aerobic conditions.
- Dimerization via Michael addition at elevated temperatures.
- Mitigation Strategies :
- Use degassed solvents and N₂ atmosphere to prevent oxidation .
- Optimize reaction time (≤6 hours) to minimize dimerization, monitored by TLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
